molecular formula C10H13Cl2N B599084 2-(4-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1203683-40-2

2-(4-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B599084
CAS No.: 1203683-40-2
M. Wt: 218.121
InChI Key: BVEQCCJUWYROBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 4-chlorobenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(4-Chlorophenyl)pyrrolidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity to certain targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine hydrochloride
  • 2-(4-Bromophenyl)pyrrolidine hydrochloride
  • 2-(4-Fluorophenyl)pyrrolidine hydrochloride

Comparison

2-(4-Chlorophenyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the chlorine atom at the para position may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Biological Activity

2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound recognized for its significant role in medicinal chemistry. With the chemical formula C10H12ClNHClC_{10}H_{12}ClN\cdot HCl, it serves as a precursor for various biologically active molecules, particularly GABA receptor agonists. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, especially GABA receptors. The pyrrolidine ring allows for interactions with various molecular targets, while the 4-chlorophenyl group enhances binding affinity and specificity. This interaction modulates neurotransmitter activity, which is crucial for treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions, which can be tailored to yield specific derivatives with enhanced biological properties. The structure-activity relationship studies indicate that modifications to the pyrrolidine ring or the chlorophenyl substituent can significantly impact potency and selectivity for different biological targets.

Compound Activity Reference
BaclofenGABA receptor agonist
PCPGABAGABA receptor agonist
This compoundPrecursor for GABA agonists

Anticonvulsant Properties

Research has shown that derivatives of this compound exhibit anticonvulsant activity in animal models. For example, studies involving related compounds have demonstrated efficacy against both maximal electroshock (MES) and pentylenetetrazole-induced seizures, indicating potential therapeutic benefits for epilepsy treatment .

Cholinesterase Inhibition

The compound has also been studied for its cholinesterase inhibitory properties. A structure-activity relationship analysis revealed that certain derivatives showed promising efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .

Case Studies

  • Anticonvulsant Activity Study : A study evaluated several pyrrolidine derivatives' anticonvulsant properties using MES and pentylenetetrazole screens in mice. Results indicated that specific modifications to the pyrrolidine structure enhanced efficacy, confirming the importance of structural optimization in drug design .
  • Cholinesterase Inhibition : Another investigation focused on the cholinesterase inhibitory effects of pyrrolidine derivatives, including this compound. The findings highlighted the compound's selective inhibition of AChE, supporting its potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

2-(4-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQCCJUWYROBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677618
Record name 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203683-40-2
Record name 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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